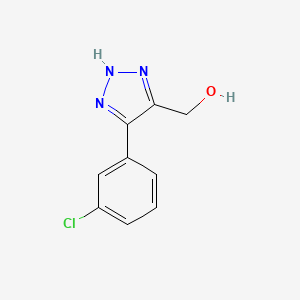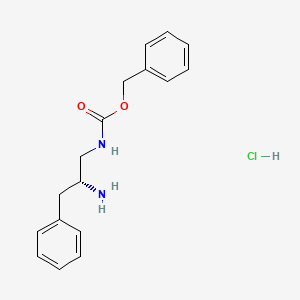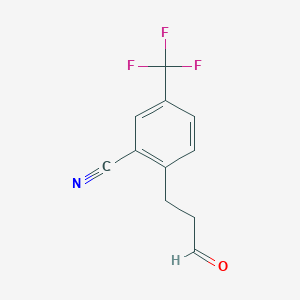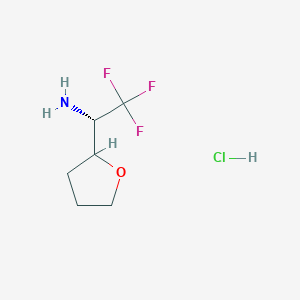
(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:
Solvent: Common solvents used are water, ethanol, or a mixture of both.
Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.
Catalyst: Copper(I) sulfate (CuSO₄) and sodium ascorbate are commonly used to generate the active copper(I) species in situ.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)carboxylic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological activities. Its derivatives are tested for efficacy against various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group enhances its binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)amine: Contains an amine group instead of methanol.
(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)thiol: Features a thiol group in place of methanol.
Uniqueness
The uniqueness of (4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methanol lies in its specific combination of functional groups. The presence of the methanol group provides additional reactivity and potential for hydrogen bonding, which can influence its biological activity and chemical behavior. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8ClN3O |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
[5-(3-chlorophenyl)-2H-triazol-4-yl]methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-8(5-14)11-13-12-9/h1-4,14H,5H2,(H,11,12,13) |
Clave InChI |
QPXATBAVNTWWTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NNN=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)

![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)

